N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride
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Overview
Description
N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 and a molecular weight of 210.1 g/mol.
Preparation Methods
The synthesis of N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride can be achieved through several approaches. One common method involves the reaction of 2-chloro-5-methylpyrazine with N-methylmethanamine in the presence of a suitable base. The reaction is followed by treatment with hydrochloric acid to obtain the dihydrochloride salt. This method ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride can participate in various chemical reactions due to the presence of reactive functional groups such as the amine and the pyrazine ring. Some of the common reactions include:
Acylation Reactions: The compound can undergo acylation with carboxylic acid derivatives, forming amide bonds.
Substitution Reactions:
Scientific Research Applications
N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a starting material for synthesizing various heterocyclic compounds with potential biological activities. Its derivatives are being investigated for potential therapeutic applications in various disease areas, including antimicrobial and antiviral activities.
Coordination Chemistry: The compound can act as a ligand, forming coordination complexes with metal ions.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stable pyrazine core and amine functional group allow it to interact with various biological molecules . The dihydrochloride form enhances its water solubility and bioavailability, facilitating its use in pharmaceutical formulations . Researchers are exploring its pharmacological activities, including antibacterial and antiviral properties .
Comparison with Similar Compounds
N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine: This compound has been evaluated for its antimicrobial activity.
(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine:
(3-Acetyl-5-carboxylato-4-methyl-1H-pyrazol-1-ido-κ2N1,O5)aqua[(pyridin-2-yl)methanamine-κ2N,N′]copper(II): This copper(II) complex features both a pyrazole derivative and a (pyridin-2-yl)methanamine ligand.
Properties
IUPAC Name |
N-methyl-1-(5-methylpyrazin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-3-10-7(4-8-2)5-9-6;;/h3,5,8H,4H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWALJKWGTWQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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